(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one
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Overview
Description
(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolone core, a morpholine ring, and a nitrophenyl-substituted furan moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced via a condensation reaction with a nitrophenyl-substituted aldehyde.
Morpholine Substitution: The final step involves the substitution of a morpholine ring onto the thiazolone core, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The nitrophenyl group and the morpholine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-morpholino-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one: Unique due to its specific substitution pattern and combination of functional groups.
Thiazolone Derivatives: Share the thiazolone core but differ in substituents, affecting their reactivity and applications.
Morpholine-Substituted Compounds: Similar in having a morpholine ring, but with different core structures, leading to varied biological activities.
Uniqueness
This compound stands out due to its combination of a thiazolone core, a morpholine ring, and a nitrophenyl-substituted furan moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(5E)-2-morpholin-4-yl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c22-17-16(27-18(19-17)20-7-9-25-10-8-20)11-12-5-6-15(26-12)13-3-1-2-4-14(13)21(23)24/h1-6,11H,7-10H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONUQVFVRONUGS-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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